

A Comprehensive Technical Guide to 2,2dimethyl-1-indanone

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Compound of Interest

2,2-dimethyl-2,3-dihydro-1Hinden-1-one

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This technical guide provides an in-depth overview of the physicochemical properties, synthesis, and characterization of 2,2-dimethyl-1-indanone, a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.

Core Physicochemical Properties

2,2-dimethyl-1-indanone is a bicyclic ketone with a molecular formula of C₁₁H₁₂O.[1][2] Its chemical structure consists of an indanone backbone with two methyl groups substituted at the second position.



Property	Value	Source(s)
Molecular Formula	C11H12O	[1][2]
Molecular Weight	160.21 g/mol	[1]
CAS Number	10489-28-8	[1][2]
Physical State	Solid	
Appearance	Light yellow	_
Odor	Odorless	_
Melting Point	50 - 57 °C	_
Boiling Point	Not available	_
Solubility	Soluble in organic solvents, sparingly soluble in water.	[3]
Flash Point	100 °C	

Synthesis of 2,2-dimethyl-1-indanone

A common method for the synthesis of 2,2-dimethyl-1-indanone involves an intramolecular Friedel-Crafts reaction. One established protocol begins with the reduction of isobutyrophenone.

Experimental Protocol: Synthesis from Isobutyrophenone

Materials:

- Isobutyrophenone
- Sodium borohydride
- Ethanol
- Methylene chloride



- Water
- Anhydrous magnesium sulfate
- Lewis acid catalyst (e.g., polyphosphoric acid)

Procedure:

- Reduction of Isobutyrophenone: Isobutyrophenone is dissolved in ethanol under a nitrogen atmosphere. Sodium borohydride is added portion-wise to the solution, and the reaction mixture is stirred at room temperature.
- Work-up: The ethanol is removed under reduced pressure. Water is added to the residue, and the aqueous layer is extracted with methylene chloride. The combined organic extracts are dried over anhydrous magnesium sulfate.
- Cyclization: The resulting alcohol intermediate is then treated with a Lewis acid, such as polyphosphoric acid, and heated to induce an intramolecular Friedel-Crafts cyclization, yielding 2,2-dimethyl-1-indanone.
- Purification: The crude product is purified by a suitable method, such as column chromatography or distillation under reduced pressure.

Characterization of 2,2-dimethyl-1-indanone

The structural elucidation and purity assessment of 2,2-dimethyl-1-indanone are typically performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule. The expected signals for 2,2-dimethyl-1-indanone would include resonances for the aromatic protons, the methylene protons of the indanone ring, and a singlet for the two equivalent methyl groups.

¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum of 2,2-dimethyl-1-indanone would show signals for the carbonyl



carbon, the aromatic carbons, the quaternary carbon bearing the methyl groups, the methylene carbon, and the methyl carbons.

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: A small amount of purified 2,2-dimethyl-1-indanone is dissolved in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
- Data Acquisition: The ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer.
- Data Processing: The obtained free induction decays (FIDs) are Fourier transformed, and the resulting spectra are phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

The IR spectrum is used to identify the functional groups present in the molecule. The key absorption band for 2,2-dimethyl-1-indanone is the strong carbonyl (C=O) stretching vibration, typically observed in the region of 1700-1725 cm⁻¹. Other characteristic absorptions include C-H stretching and bending vibrations for the aromatic and aliphatic parts of the molecule.

Experimental Protocol: IR Spectroscopy

- Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) powder using a mortar and pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
- Data Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer, and
 the spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹).[4] A
 background spectrum of a blank KBr pellet is also recorded and subtracted from the sample
 spectrum.

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of the compound. The mass spectrum of 2,2-dimethyl-1-indanone would show a molecular ion



peak (M⁺) corresponding to its molecular weight (160.21 g/mol). The fragmentation pattern can provide further structural information.

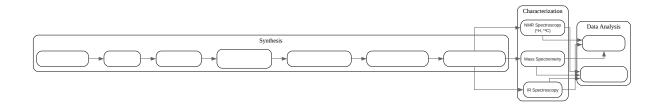
Experimental Protocol: Mass Spectrometry

- Sample Introduction: A dilute solution of the sample is introduced into the mass spectrometer, typically using a direct insertion probe or through a gas chromatograph (GC-MS).
- Ionization: The sample is ionized using a suitable technique, such as electron ionization (EI) or electrospray ionization (ESI).
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).
- Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Logical Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and characterization of 2,2-dimethyl-1-indanone.





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Caption: Workflow for the synthesis and characterization of 2,2-dimethyl-1-indanone.

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